molecular formula C11H14BrNO3S B472621 4-bromo-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide CAS No. 310418-41-8

4-bromo-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide

Cat. No. B472621
M. Wt: 320.2g/mol
InChI Key: JWEFCHPNELQKFS-UHFFFAOYSA-N
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Description

4-bromo-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide is a chemical compound with the molecular formula C11H14BrNO3S . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of 4-bromo-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide consists of a benzenesulfonamide core with a bromine atom attached to the benzene ring and a tetrahydrofuran-2-ylmethyl group attached to the nitrogen atom of the sulfonamide group .


Physical And Chemical Properties Analysis

The molecular weight of 4-bromo-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide is 320.2 . Other physical and chemical properties like melting point, boiling point, and density are not available in the current resources.

properties

IUPAC Name

4-bromo-N-(oxolan-2-ylmethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO3S/c12-9-3-5-11(6-4-9)17(14,15)13-8-10-2-1-7-16-10/h3-6,10,13H,1-2,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWEFCHPNELQKFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNS(=O)(=O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide

Synthesis routes and methods

Procedure details

1.70 ml of commercially available tetrahydrofurfurylamine are dissolved in 45 ml of dry dichloromethane. A solution of 3.83 g of 4-bromo-benzenesulfonyl chloride in 20 ml of dichloromethane are slowly added at room temperature. Subsequently, 5.14 ml of Hünig's base are added and stirring is continued for 1.5 hours. For extraction, the reaction mixture is diluted with 150 ml of dichloromethane and 50 ml of water. The organic layer is dried using Na2SO4, filtered with suction, and concentrated in vacuo. Purification by chromatography on flash silica gel (eluent: dichloromethane/0-5 vol. % ethanol) affords 4.33 g of the title compound as an light yellow oil. ESI-MS: 320.3/322.1 (MH+, 100%:98%). TLC: Rf=0.65 (dichloromethane/ethanol 20:1 parts by volume).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
45 mL
Type
solvent
Reaction Step One
Quantity
3.83 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
5.14 mL
Type
reactant
Reaction Step Three

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